molecular formula C20H20F3N3OS B12480368 3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12480368
M. Wt: 407.5 g/mol
InChI Key: YDRNWUBTOCFOCT-UHFFFAOYSA-N
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Description

3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the pyrrolidinyl and trifluoromethyl groups is achieved through specific substitution reactions. Common reagents used in these reactions include trifluoromethylating agents and pyrrolidine derivatives. The reaction conditions often involve the use of organic solvents such as toluene and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the combination of its trifluoromethyl and pyrrolidinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20F3N3OS

Molecular Weight

407.5 g/mol

IUPAC Name

3-methyl-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H20F3N3OS/c1-13-5-4-6-14(11-13)18(27)25-19(28)24-16-12-15(20(21,22)23)7-8-17(16)26-9-2-3-10-26/h4-8,11-12H,2-3,9-10H2,1H3,(H2,24,25,27,28)

InChI Key

YDRNWUBTOCFOCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3

Origin of Product

United States

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